4-Methoxy-1,4'-bipiperidine
Overview
Description
4-Methoxy-1,4'-bipiperidine is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
4-Methoxy-1,4’-bipiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 4-Methoxy-1,4’-bipiperidine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 4-Methoxy-1,4’-bipiperidine can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 4-Methoxy-1,4’-bipiperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, 4-Methoxy-1,4’-bipiperidine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-Methoxy-1,4’-bipiperidine can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxy-1,4’-bipiperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-Methoxy-1,4’-bipiperidine vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. For example, high doses of 4-Methoxy-1,4’-bipiperidine have been associated with toxic effects, including liver damage and alterations in metabolic processes . It is essential to determine the appropriate dosage to balance efficacy and safety.
Metabolic Pathways
4-Methoxy-1,4’-bipiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Methoxy-1,4’-bipiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporter proteins, affecting its bioavailability and efficacy.
Subcellular Localization
4-Methoxy-1,4’-bipiperidine’s subcellular localization is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Properties
IUPAC Name |
4-methoxy-1-piperidin-4-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOCUJJGMOUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655938 | |
Record name | 4-Methoxy-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930603-98-8 | |
Record name | 4-Methoxy-1,4'-bipiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.